1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE
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Overview
Description
1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its diethylamino and hydroxy functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves multiple steps. One common method includes the reaction of 4-diethylaminophenol with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like diethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, altering their activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)phenylboronic acid pinacol ester: Used in organic synthesis and known for its unique reactivity.
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Important dye used in dye-sensitized solar cells.
Uniqueness
1,3-BIS(PROPAN-2-YL) 2-[4-(DIETHYLAMINO)PHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE stands out due to its specific combination of functional groups, which confer unique reactivity and versatility
Properties
Molecular Formula |
C25H37NO6 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
dipropan-2-yl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H37NO6/c1-8-26(9-2)18-12-10-17(11-13-18)20-21(23(28)31-15(3)4)19(27)14-25(7,30)22(20)24(29)32-16(5)6/h10-13,15-16,20-22,30H,8-9,14H2,1-7H3 |
InChI Key |
CQAILSXGLKOREC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
Origin of Product |
United States |
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